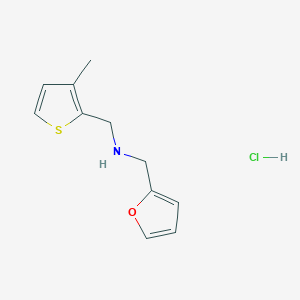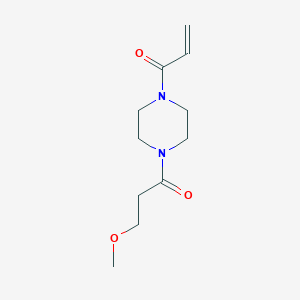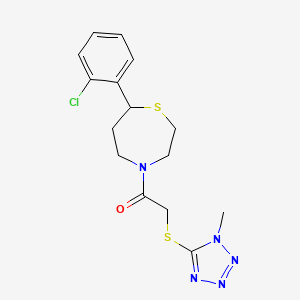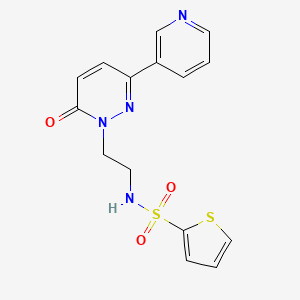
1-(3-Phenyl-propyl)-piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Phenyl-propyl)-piperazine hydrochloride” is a derivative of 3-Phenylpropylamine . 3-Phenylpropylamine is an organic compound that belongs to the class of phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .
Synthesis Analysis
While specific synthesis methods for “1-(3-Phenyl-propyl)-piperazine hydrochloride” were not found, there are methods available for synthesizing related compounds. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol, a precursor to fluoxetine hydrochloride, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .Scientific Research Applications
Design and Pharmacological Evaluation
A study detailed the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds showed significant antidepressant and antianxiety activities in albino mice, suggesting their potential for treating mood disorders (J. Kumar et al., 2017).
Antimuscarinic Activity
Another research developed substituted 1-phenyl-3-piperazinyl-2-propanones with antimuscarinic activity, aimed at treating urinary incontinence associated with bladder muscle instability. These compounds demonstrated selective antimuscarinic effects, emphasizing the importance of the substituent group on the terminal nitrogen of the piperazine moiety (C. Kaiser et al., 1993).
Serotonin Receptor Agonism
Research on 1-(m-Trifluoromethylphenyl)-piperazine explored its role as a serotonin receptor agonist. The compound was found to decrease the concentration of 5-hydroxyindoleacetic acid in rats without altering serotonin levels, indicating its potential influence on serotonin turnover (R. Fuller et al., 1978).
Dual Antihypertensive Agents
A study on the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts aimed at creating potential dual antihypertensive agents. These compounds, upon analysis, showed that protonation of nitrogen atoms in the piperazine ring could be controlled, affecting their pharmacological profile (Pavlína Marvanová et al., 2016).
HIV-1 Reverse Transcriptase Inhibitors
In the context of HIV research, bis(heteroaryl)piperazines (BHAPs) were identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, including variations of piperazine hydrochloride derivatives, showed significantly potent activity against HIV-1, marking a step forward in the treatment of this virus (D. Romero et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(3-Phenyl-propyl)-piperazine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and cellular signaling.
Mode of Action
It is known that the compound interacts with its targets, possibly inhibiting their activity . This interaction can lead to changes in the biochemical processes that these targets are involved in.
Biochemical Pathways
The downstream effects of this interaction could include alterations in protein digestion and cellular signaling processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Given its interaction with trypsin enzymes, it could potentially influence processes such as protein digestion and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Phenyl-propyl)-piperazine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
1-(3-phenylpropyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-3,5-6,14H,4,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXKCDPFLQHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2894848.png)
![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)

![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)
![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)


![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)
![2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2894867.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)